molecular formula C18H23ClN4O2S B6554613 TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE CAS No. 1040654-81-6

TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE

Cat. No.: B6554613
CAS No.: 1040654-81-6
M. Wt: 394.9 g/mol
InChI Key: NZRSEXWFVLTWQJ-UHFFFAOYSA-N
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Description

TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE is a complex organic compound that features a sulfone group attached to a pyridazine ring, which is further substituted with a piperazine ring bearing a chlorophenyl group

Properties

IUPAC Name

3-tert-butylsulfonyl-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2S/c1-18(2,3)26(24,25)17-9-8-16(20-21-17)23-12-10-22(11-13-23)15-6-4-14(19)5-7-15/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRSEXWFVLTWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the chlorophenyl group is attached to the piperazine nitrogen.

    Attachment of the Sulfone Group: The sulfone group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Final Coupling: The tert-butyl group is attached to the pyridazine ring through alkylation reactions, typically using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation to form sulfoxides.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong hydrogen bonds, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL {6-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE
  • TERT-BUTYL {6-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE

Uniqueness

TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity to certain biological targets compared to its fluorophenyl or methoxyphenyl analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

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